molecular formula C11H16N2 B13204441 3-Propyl-2,3-dihydro-1H-indol-7-amine

3-Propyl-2,3-dihydro-1H-indol-7-amine

Cat. No.: B13204441
M. Wt: 176.26 g/mol
InChI Key: RGYVUUIGGQELQP-UHFFFAOYSA-N
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Description

3-Propyl-2,3-dihydro-1H-indol-7-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-Propyl-2,3-dihydro-1H-indol-7-amine, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to produce the indole core . The reaction conditions are usually refluxed to achieve good yields.

Industrial Production Methods

Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Propyl-2,3-dihydro-1H-indol-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxo-indoles, and dihydro-indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Propyl-2,3-dihydro-1H-indol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Propyl-2,3-dihydro-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-2,3-dihydro-1H-indol-7-amine is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-propyl-2,3-dihydro-1H-indol-7-amine

InChI

InChI=1S/C11H16N2/c1-2-4-8-7-13-11-9(8)5-3-6-10(11)12/h3,5-6,8,13H,2,4,7,12H2,1H3

InChI Key

RGYVUUIGGQELQP-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNC2=C1C=CC=C2N

Origin of Product

United States

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